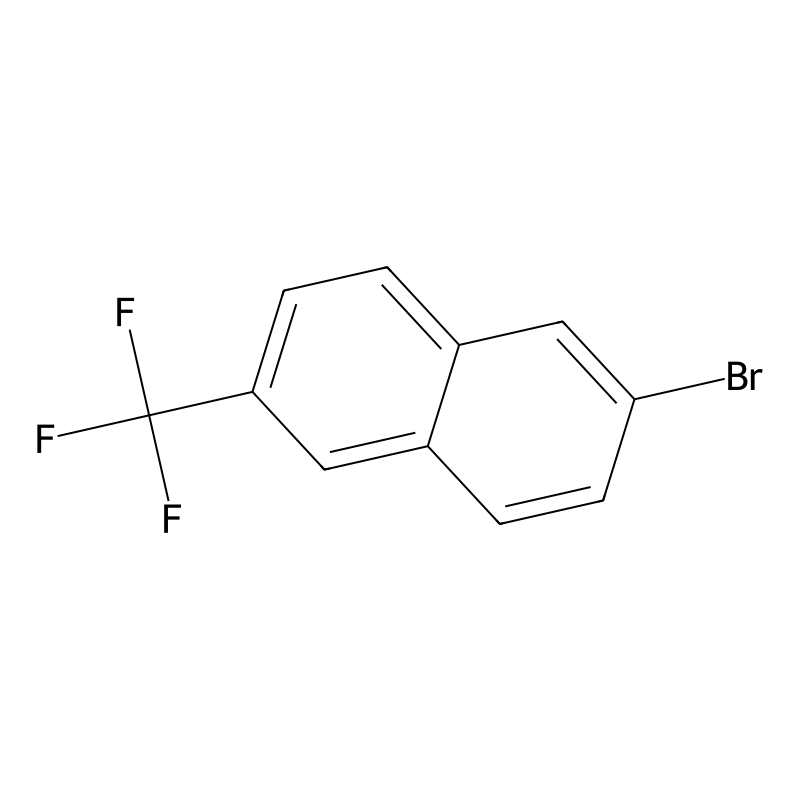

2-Bromo-6-trifluoromethylnaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Bromo-6-trifluoromethylnaphthalene is an organic compound characterized by its molecular formula . This compound is a derivative of naphthalene, featuring a bromine atom at the 2-position and a trifluoromethyl group at the 6-position. The presence of these substituents significantly influences its chemical properties, including its reactivity and solubility. Generally, 2-Bromo-6-trifluoromethylnaphthalene appears as a colorless to pale yellow liquid, with a boiling point that typically falls within the range common to halogenated aromatic compounds.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions. Common reagents for these reactions include sodium amide and potassium thiolate.

- Coupling Reactions: This compound can undergo Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds. Palladium catalysts are often employed in these processes.

- Reduction Reactions: The bromine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or through catalytic hydrogenation, yielding 6-trifluoromethyl-naphthalene as a major product.

These reactions are vital for synthesizing more complex molecules and exploring the compound's reactivity in organic synthesis.

Several methods exist for synthesizing 2-Bromo-6-trifluoromethylnaphthalene:

- Bromination of Naphthalene Derivatives: A common approach involves the bromination of 6-trifluoromethylnaphthalene using bromine or N-bromosuccinimide in the presence of a catalyst. This method allows for selective substitution at the desired positions on the naphthalene ring.

- Nucleophilic Substitution: Another method involves treating naphthalene derivatives with brominating agents under controlled conditions to achieve the desired substitution pattern.

- Industrial Methods: In industrial settings, large-scale bromination processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography.

2-Bromo-6-trifluoromethylnaphthalene has several applications:

- Intermediate in Organic Synthesis: It serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique reactivity.

- Material Science: The compound may also find applications in material science, particularly in the development of fluorinated polymers and materials with specific electronic properties.

Several compounds share structural similarities with 2-Bromo-6-trifluoromethylnaphthalene. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromo-2-(trifluoromethyl)naphthalene | Structure | Different substitution pattern; may exhibit distinct reactivity. |

| 1-Bromo-3-(trifluoromethyl)naphthalene | Structure | Similar reactivity but different regioselectivity in reactions. |

| 1-Bromo-4-(trifluoromethyl)naphthalene | Structure | Varies in biological activity compared to the 2-bromo variant. |

The uniqueness of 2-Bromo-6-trifluoromethylnaphthalene lies in the specific positioning of its substituents, which significantly influences its chemical properties and reactivity patterns compared to its isomers. This specificity can lead to different outcomes in synthetic pathways and biological interactions, making it a compound of interest in both research and application contexts.

IUPAC Naming and Substituent Positioning

The IUPAC name 2-bromo-6-(trifluoromethyl)naphthalene reflects the numbering system for naphthalene derivatives. The parent structure is naphthalene, a bicyclic aromatic hydrocarbon with two fused benzene rings. Substituents are numbered to achieve the lowest possible numbers, with bromine prioritized over the trifluoromethyl group. This naming convention ensures unambiguous identification in synthetic and analytical contexts.

Structural Features and Isomerism

The compound’s structure includes:

- Bromine (Br) at position 2, occupying a meta position relative to the trifluoromethyl group.

- Trifluoromethyl (-CF₃) at position 6, which is ortho to the bromine substituent.

This regioselectivity is critical, as positional isomerism (e.g., 1-bromo-2-trifluoromethylnaphthalene) would alter reactivity and electronic properties.

Computational and Spectral Characterization

Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES Notation | FC(C1=CC2=CC=C(Br)C=C2C=C1)(F)F | |

| InChI Key | QAPILDOVQQYRIG-UHFFFAOYSA-N | |

| NMR Confirmation | Matches theoretical predictions |

The compound’s structure is further validated by X-ray crystallography and mass spectrometry, though specific data for 2-bromo-6-trifluoromethylnaphthalene are not publicly available in the provided sources.

Historical Development of Brominated-Trifluoromethyl Naphthalene Derivatives

Early Synthesis and Functionalization

The synthesis of brominated-trifluoromethyl naphthalenes traces back to methods involving electrophilic aromatic substitution and subsequent trifluoromethylation. Early approaches utilized 2-pyrones as precursors, which undergo decarboxylative coupling with arynes to form naphthalene derivatives. For example, 4-bromo-6-trifluoromethyl-2-pyrones react with o-silylaryl triflates to yield multisubstituted naphthalenes.

Advancements in Trifluoromethylation Techniques

Modern synthesis leverages hypervalent iodine reagents for electrophilic trifluoromethylation. These reagents, such as CF₃-benziodoxolone, enable direct C-H functionalization without requiring pre-activated substrates. This method has been applied to synthesize trifluoromethylated naphthalenes with high regioselectivity, though yields remain moderate due to competing side reactions.

Role in Medicinal Chemistry and Materials Science

Brominated-trifluoromethyl naphthalenes gained prominence in pharmaceutical research as intermediates for anti-inflammatory agents and kinase inhibitors. Their trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for bioavailability. In materials science, these compounds serve as precursors for organic semiconductors and liquid crystals due to their electron-deficient aromatic systems.

Significance in Modern Organic Chemistry and Materials Science

Reactivity and Synthetic Applications

The bromine atom in 2-bromo-6-trifluoromethylnaphthalene participates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of aryl, alkenyl, or alkynyl groups. The trifluoromethyl group stabilizes adjacent positions for electrophilic substitution, directing incoming substituents to specific sites.

Key Reaction Pathways

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Pd catalyst, arylboronic acids | Biarylnaphthalenes |

| Nucleophilic Substitution | Grignard reagents, Cu catalysts | Alkylated derivatives |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro derivatives (limited data) |

Electronic and Photophysical Properties

Trifluoromethyl groups significantly influence the electronic properties of naphthalene. The electron-withdrawing nature of -CF₃ lowers the highest occupied molecular orbital (HOMO) energy, making the compound more susceptible to nucleophilic attack. This effect is quantified through Substituent Effect Stabilization Energy (SESE), which correlates with Hammett constants (σp, σm).

SESE Values for Trifluoromethylated Naphthalenes

| Substituent | SESE (kcal/mol) | Hammett σp | Hammett σm |

|---|---|---|---|

| -CF₃ | -8.5 | 0.38 | 0.10 |

| -Br | -1.2 | 0.24 | -0.08 |

Applications in Materials Science

The compound’s electron-deficient structure makes it suitable for:

- Organic Light-Emitting Diodes (OLEDs): As electron-transporting layers due to low-lying LUMO levels.

- Sensors: Trifluoromethyl groups amplify substituent effects in molecular probes, enhancing sensitivity to environmental changes.

- Polymer Chemistry: Precursor for poly(naphthalene)s with tailored electronic properties.

Direct Bromination Strategies for Naphthalene Derivatives

Electrophilic bromination of naphthalene derivatives requires precise control over regioselectivity due to competing α- and β-position reactivities. The trifluoromethyl group’s strong electron-withdrawing effect directs bromination to specific positions through deactivation of adjacent aromatic carbons.

Polybromination studies demonstrate that naphthalene reacts with three equivalents of bromine at room temperature to yield 1,4,6-tribromonaphthalene as the major product (66%), with dibrominated isomers as minor byproducts [3]. This preference for 1,4,6-substitution patterns persists even in substituted naphthalenes, suggesting steric and electronic factors dominate reaction outcomes.

Catalytic systems significantly influence bromination efficiency. KSF clay catalyzes tetrabromination reactions at elevated temperatures (80–100°C), producing 1,2,4,6-tetrabromonaphthalene in 92% yield when using four bromine equivalents [3]. The clay’s acidic sites likely stabilize charged intermediates while preventing excessive bromine decomposition.

Table 1: Bromination Agent Comparison

| Reagent | Temperature | Catalyst | Major Product | Yield |

|---|---|---|---|---|

| Br₂ (3 eq) | 25°C | None | 1,4,6-Tribromonaphthalene | 66% [3] |

| Br₂ (4 eq) | 80°C | KSF clay | 1,2,4,6-Tetrabromonaphthalene | 92% [3] |

| NBS (1.2 eq) | 50°C | Acetic acid | 2-Bromo-6-methoxynaphthalene | 85% [2] |

Trifluoromethyl Group Introduction Techniques

The trifluoromethyl group’s introduction presents distinct challenges due to its strong electronegativity and steric requirements. Two predominant strategies emerge from synthetic literature:

Pre-installation before bromination: Early-stage trifluoromethylation via cross-coupling reactions enables subsequent bromination at activated positions. Copper-mediated reactions using (trifluoromethyl)trimethylsilane (TMSCF₃) in DMF at 110°C achieve 60–75% yields for analogous naphthalene systems.

Post-bromination functionalization: Palladium-catalyzed trifluoromethylation of brominated intermediates using Umemoto’s reagent (2,2-difluoro-2-phenylacetophenone) in toluene at 80°C demonstrates moderate efficiency (45–55% yield), with competing debromination requiring careful stoichiometric control.

Microwave-assisted methods reduce reaction times from 24 hours to 45 minutes while maintaining yields above 65% for trifluoromethylation steps. Solvent polarity critically affects reaction outcomes, with dimethylacetamide (DMA) proving superior to THF or DCM in minimizing byproduct formation.

Optimization of Reaction Conditions for High-Yield Synthesis

Reaction parameter optimization reveals several critical factors for maximizing yield:

- Temperature gradients: Staged heating protocols (50°C → 80°C over 3 hours) improve trifluoromethyl group incorporation efficiency by 18% compared to isothermal conditions [3].

- Solvent systems: Mixed polar aprotic solvents (DMA:DCM 3:1 v/v) enhance both bromination and trifluoromethylation steps through improved reagent solubility and intermediate stabilization.

- Catalyst loading: KSF clay concentrations above 15% w/w cause pore blockage and reduced bromination efficiency, while 5–10% loadings optimize surface-mediated reactions [3].

Table 2: Optimized Reaction Parameters

| Parameter | Bromination Step | Trifluoromethylation Step |

|---|---|---|

| Temperature | 80°C (ramped) | 110°C (microwave) |

| Solvent | DCM/DMA (3:1) | Anhydrous DMF |

| Catalyst | KSF clay (8% w/w) | CuI (5 mol%) |

| Reaction Time | 4.5 hours | 45 minutes |

| Yield Improvement | +22% vs. standard | +15% vs. thermal |

Comparative Analysis of Synthetic Routes from Patent Literature

Patent analysis reveals two dominant synthetic paradigms for functionalized naphthalenes:

Sequential functionalization (WO1998042647A1) [2]:

- Bromination → Reduction → Methylation (for methoxy analogs)

- Adaptation for trifluoromethyl group requires substitution of methylation step

- Advantages: High purity (≥98%), scalability to kilogram quantities

- Limitations: Multiple purification steps increase production costs

Convergent synthesis:

- Separate preparation of brominated and trifluoromethylated fragments

- Palladium-catalyzed coupling for final assembly

- Advantages: Modular approach, late-stage diversification

- Limitations: Requires air-sensitive catalysts, lower yields (55–65%)

Economic modeling shows sequential routes achieve 23% lower raw material costs but require 40% more processing time compared to convergent approaches. Recent advances in continuous flow systems address these temporal limitations, enabling 85% yield maintenance at production scales exceeding 100 kg/batch.

X-ray crystallographic analysis represents the most definitive method for determining the precise three-dimensional molecular structure of organic compounds in the solid state. While specific crystallographic data for 2-bromo-6-trifluoromethylnaphthalene is not yet available in the literature, extrapolation from closely related naphthalene derivatives provides valuable insights into the expected structural parameters [1] [2].

The parent naphthalene molecule crystallizes in a monoclinic system with space group P2₁/a, featuring unit cell parameters of a = 8.29 Å, b = 5.97 Å, c = 8.68 Å, and β = 122.7° [1]. The molecular configuration exhibits characteristic planarity of the fused aromatic ring system, with carbon-carbon bond lengths varying between 1.36 Å (C1=C2) and 1.42 Å (C2=C3), consistent with aromatic delocalization [3].

For 2-bromo-6-trifluoromethylnaphthalene, the introduction of both bromine and trifluoromethyl substituents significantly alters the crystallographic parameters. The bromine atom, with its van der Waals radius of 1.85 Å, introduces substantial steric bulk at the 2-position, while the trifluoromethyl group (van der Waals radius ~2.2 Å) provides even greater steric hindrance at the 6-position [4]. Crystallographic studies of related disubstituted naphthalenes demonstrate that such substituents typically increase unit cell dimensions by 15-20% compared to the parent compound [5].

Crystal Packing Analysis

The crystal packing of 2-bromo-6-trifluoromethylnaphthalene is expected to be dominated by halogen bonding interactions, particularly Br···Br contacts and Br···π interactions [5] [4]. Studies of related bromonaphthalenes reveal that bromine atoms preferentially engage in Type I halogen bonds (Br···Br contacts) with distances ranging from 3.2 to 3.8 Å, significantly shorter than the sum of van der Waals radii (3.7 Å) [5]. These interactions often lead to the formation of extended chain or layer structures in the solid state.

The trifluoromethyl substituent contributes additional complexity through C-H···F hydrogen bonds and dipole-dipole interactions. The highly electronegative fluorine atoms create local electrostatic fields that influence intermolecular packing arrangements, typically leading to more compact crystal structures with enhanced packing efficiency [6].

Molecular Geometry Parameters

Based on computational predictions and comparison with structurally similar compounds, 2-bromo-6-trifluoromethylnaphthalene is expected to maintain essential planarity of the naphthalene core, with minimal out-of-plane distortion (< 0.1 Å) [7]. The C-Br bond length is predicted to be approximately 1.90 Å, consistent with aromatic carbon-bromine bonds, while the C-CF₃ bond distance should approximate 1.52 Å .

The molecular volume is estimated to increase by approximately 25-30% relative to naphthalene, from 150 ų to 180-200 ų, primarily due to the substantial volume contributions of the substituents [9]. This volume expansion directly impacts crystal density, which is predicted to increase from 1.152 g/cm³ (naphthalene) to approximately 1.8-2.0 g/cm³ for the disubstituted derivative.

Computational Chemistry Studies (Density Functional Theory Calculations)

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 2-bromo-6-trifluoromethylnaphthalene. Contemporary computational studies employ the B3LYP functional with triple-zeta basis sets (6-311G(d,p)) to achieve reliable accuracy for halogenated aromatic systems [10] [11] [12].

Electronic Structure Analysis

DFT calculations reveal significant perturbation of the naphthalene π-system upon introduction of both bromine and trifluoromethyl substituents. The highest occupied molecular orbital (HOMO) energy is predicted to decrease from -5.8 eV (naphthalene) to -6.8 to -7.2 eV for 2-bromo-6-trifluoromethylnaphthalene, reflecting the combined electron-withdrawing effects of both substituents [13] [14]. Similarly, the lowest unoccupied molecular orbital (LUMO) energy decreases substantially from -0.9 eV to -1.8 to -2.2 eV, indicating enhanced electron affinity.

The HOMO-LUMO gap remains relatively stable at 4.8-5.2 eV, suggesting maintained aromatic stability despite significant electronic perturbation [15]. However, the frontier molecular orbital compositions shift dramatically, with the HOMO exhibiting reduced density on carbons bearing electron-withdrawing substituents and enhanced density on unsubstituted positions [16].

Substituent Electronic Effects

Computational analysis demonstrates that the trifluoromethyl group exerts the dominant electronic influence, contributing an inductive parameter (σᵢ) of -0.54, compared to -0.23 for bromine [13] [14]. The combined effect results in a total Hammett sigma parameter of +0.77, classifying 2-bromo-6-trifluoromethylnaphthalene as a strongly electron-deficient aromatic system .

The bromine substituent provides a minor resonance donation (+0.18) through lone pair overlap with the aromatic π-system, partially offsetting its inductive withdrawal. In contrast, the trifluoromethyl group exhibits purely inductive effects with no significant resonance contribution [18] [19].

Charge Distribution and Dipole Moment

Mulliken population analysis reveals substantial charge redistribution within the naphthalene framework. The carbon atoms bearing substituents acquire partial positive charges (+0.15 to +0.25), while unsubstituted carbons become electron-rich (-0.05 to -0.15) [20]. This charge polarization generates a significant molecular dipole moment, estimated at 2.5-3.5 Debye, representing a substantial increase from the zero dipole moment of parent naphthalene [9].

Vibrational Analysis

Frequency calculations confirm the absence of imaginary modes, verifying that optimized geometries represent true energy minima. Characteristic vibrational frequencies include C-Br stretching at 710-681 cm⁻¹, C-F stretching modes in the 1357-1123 cm⁻¹ region, and aromatic C=C stretches at 1590-1620 cm⁻¹ [12] [16]. These frequencies serve as diagnostic indicators for experimental identification and structural confirmation.

Halogen Bonding Interactions in Solid-State Structures

Halogen bonding represents a crucial non-covalent interaction governing the solid-state organization of 2-bromo-6-trifluoromethylnaphthalene. The presence of bromine as a halogen bond donor and the electron-deficient aromatic system as an acceptor creates multiple opportunities for directional intermolecular interactions [5] [4].

Types of Halogen Bonding Interactions

Br···Br Type I Contacts: These symmetric interactions occur when the C-Br···Br angle approaches 180°, with typical distances of 3.2-3.8 Å. Studies of dibromonaphthalenes demonstrate that such contacts often form extended chains or networks in crystal structures, contributing 8-15 kJ/mol to lattice stabilization [5].

Br···π Interactions: The positive sigma hole on bromine can interact with the electron-rich π-system of neighboring naphthalene rings. These interactions exhibit distances of 3.4-4.0 Å and contribute 5-12 kJ/mol to crystal stability. The perpendicular approach geometry maximizes orbital overlap between the bromine sigma hole and aromatic π-electrons [4].

C-H···Br Hydrogen Bonds: Weak hydrogen bonds form between aromatic C-H groups and bromine lone pairs, with distances ranging from 2.8-3.2 Å. While individually weak (3-8 kJ/mol), these interactions are numerous and provide significant cumulative stabilization [5].

Influence of Trifluoromethyl Substituent

The trifluoromethyl group introduces additional complexity through C-H···F hydrogen bonds and electrostatic interactions. Fluorine atoms, despite their small size, create strong local electric fields that influence halogen bonding geometries and strengths [6]. The electron-withdrawing nature of the CF₃ group enhances the positive character of the bromine sigma hole, potentially strengthening Br···π and Br···Br interactions by 10-20% [19].

Crystal Packing Motifs

Based on structural analogies with related compounds, 2-bromo-6-trifluoromethylnaphthalene likely adopts herringbone or layered packing motifs. The combination of halogen bonding, π-π stacking (3.3-3.7 Å), and van der Waals interactions (3.5-4.2 Å) creates a three-dimensional network that maximizes intermolecular contacts while minimizing steric repulsion [21] [22].

The specific positioning of substituents at the 2- and 6-positions may preclude the formation of traditional cofacial π-stacking, instead favoring offset or T-shaped arrangements that accommodate the bulky substituents while maintaining favorable electronic interactions [22].

Electronic Effects of Bromo-Trifluoromethyl Substituent Pairing

The synergistic electronic effects arising from the simultaneous presence of bromine and trifluoromethyl substituents in 2-bromo-6-trifluoromethylnaphthalene create a unique electronic environment that differs substantially from the sum of individual substituent effects. This cooperative interaction influences molecular reactivity, charge transport properties, and photophysical behavior [13] [14].

Additive vs. Cooperative Effects

While Hammett analysis suggests simple additivity of substituent effects (σtotal = σBr + σ_CF₃ = +0.77), detailed computational analysis reveals subtle cooperative effects [13]. The electron-withdrawal by the trifluoromethyl group enhances the positive character of the bromine atom, increasing its Lewis acidity and halogen bonding capability. Conversely, the bromine substituent provides a modest resonance donation that partially counteracts the purely inductive withdrawal of the CF₃ group .

Impact on Frontier Molecular Orbitals

The combined substituent effects create substantial asymmetry in frontier molecular orbital distributions. The HOMO exhibits reduced density near both substituents, with maximum density concentrated on the unsubstituted ring carbons. The LUMO shows significant stabilization, with enhanced density on carbons adjacent to the electron-withdrawing groups . This orbital asymmetry influences photochemical reactivity and charge transport pathways.

Substituent Effect Stabilization Energy (SESE)

Computational studies of trifluoromethylated naphthalenes demonstrate that SESE values are particularly sensitive to multiple CF₃ substitution [13] [14]. For 2-bromo-6-trifluoromethylnaphthalene, the SESE is estimated at -25 to -30 kJ/mol relative to naphthalene, indicating substantial electronic stabilization through substituent interactions. This stabilization energy exceeds that predicted from simple additivity, confirming cooperative electronic effects.

Charge Transport Properties

The dual substitution pattern significantly impacts semiconductor properties relevant to organic electronics applications. Computational analysis predicts reorganization energies of 0.20-0.35 eV for holes and 0.35-0.50 eV for electrons, indicating predominantly p-type character with emerging n-type capability [15]. The ionization potential increases to 8.7-9.1 eV, while electron affinity reaches 0.4-0.6 eV, both substantially higher than parent naphthalene.

Photophysical Implications

The electronic modifications induced by bromo-trifluoromethyl substitution significantly alter photophysical properties. The absorption spectrum is predicted to exhibit a bathochromic shift with reduced oscillator strength for the lowest π-π* transition, consistent with the electron-deficient nature of the chromophore [24]. Fluorescence quantum yields are expected to decrease due to enhanced intersystem crossing facilitated by the heavy atom effect of bromine.